Chemical structure and properties of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate
Chemical structure and properties of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate, a fluorinated carbocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and established chemical principles to present a detailed profile encompassing its chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, expected reactivity, and potential applications. This document aims to serve as a valuable resource for researchers interested in utilizing this and similar fluorinated scaffolds in the design and synthesis of novel therapeutic agents.
Introduction: The Emerging Role of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These influences include enhanced metabolic stability, increased binding affinity, and improved membrane permeability.
Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is a bifunctional molecule that combines the structural rigidity of a cyclohexanone ring with the desirable electronic properties of an α-fluorinated ester. This combination makes it a promising scaffold for the synthesis of complex molecular architectures with potential applications in a range of therapeutic areas. The ketone functionality provides a handle for further chemical modifications, such as reductive amination or aldol reactions, while the α-fluoromethyl ester moiety can modulate the acidity of the α-proton and influence interactions with biological targets.
This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its synthesis and application in research and development.
Chemical Structure and Core Properties
The fundamental characteristics of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate are summarized below.
Table 1: Key Identifiers and Chemical Properties
| Property | Value | Source |
| IUPAC Name | Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate | - |
| CAS Number | 1818868-39-1 | [1] |
| Molecular Formula | C10H15FO3 | [1] |
| Molecular Weight | 202.22 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1(CCC(=O)CC1)CF | - |
| Appearance | Predicted: Colorless to pale yellow liquid | Inferred |
| Purity | Commercially available up to 93% | [1] |
Proposed Synthesis Pathway
While specific literature detailing the synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is scarce, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the α-fluorination of β-keto esters. The synthesis would logically begin with the readily available and non-fluorinated precursor, Ethyl 4-oxocyclohexanecarboxylate.
Diagram 1: Proposed Synthesis of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate
Caption: A two-step proposed synthesis pathway.
Experimental Protocol: A Hypothetical Approach
The following protocol is a generalized procedure based on known α-fluorination reactions of β-keto esters and should be optimized for this specific substrate.[2][3][4][5][6]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
N-Fluorobenzenesulfonimide (NFSI) or other suitable electrophilic fluorine source
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Enolate Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of Ethyl 4-oxocyclohexanecarboxylate in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA in THF or a dispersion of NaH in THF to the reaction mixture with vigorous stirring. d. Allow the mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophilic Fluorination: a. In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) in anhydrous THF. b. Slowly add the NFSI solution to the enolate solution at -78 °C. c. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
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Work-up and Purification: a. Allow the reaction mixture to warm to room temperature. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate. c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate.
Predicted Spectroscopic and Physicochemical Data
Due to the absence of published experimental spectra for the title compound, the following data are predicted based on the analysis of its structural features and comparison with analogous compounds.[7][8][9][10][11]
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts (δ) and Key Features |
| ¹H NMR | * -CH₂F (fluoromethyl protons): Doublet, δ 4.5-5.0 ppm, with a characteristic large ²J(H,F) coupling constant of approximately 45-50 Hz. |
| * -OCH₂CH₃ (ethyl ester methylene protons): Quartet, δ 4.1-4.3 ppm, ³J(H,H) ≈ 7.1 Hz. | |
| * Cyclohexane ring protons: Complex multiplets, δ 1.8-2.8 ppm. | |
| * -OCH₂CH₃ (ethyl ester methyl protons): Triplet, δ 1.2-1.4 ppm, ³J(H,H) ≈ 7.1 Hz. | |
| ¹³C NMR | * C=O (ketone): δ 205-215 ppm.[12] |
| * C=O (ester): δ 170-175 ppm.[12] | |
| * -CH₂F (fluoromethyl carbon): Doublet, δ 80-90 ppm, with a large ¹J(C,F) coupling constant of approximately 170-190 Hz. | |
| * -OCH₂CH₃ (ethyl ester methylene carbon): δ 60-65 ppm. | |
| * Quaternary carbon (C1): δ 50-60 ppm, likely showing a smaller ²J(C,F) coupling. | |
| * Cyclohexane ring carbons: δ 25-45 ppm. | |
| * -OCH₂CH₃ (ethyl ester methyl carbon): δ 13-15 ppm. | |
| IR (Infrared) | * C=O (ketone) stretch: Strong absorption around 1710-1730 cm⁻¹. |
| * C=O (ester) stretch: Strong absorption around 1735-1750 cm⁻¹. | |
| * C-F stretch: Strong absorption around 1000-1100 cm⁻¹. | |
| * C-H (sp³) stretch: Absorptions around 2850-3000 cm⁻¹. | |
| Mass Spec. (MS) | * [M]+: Expected at m/z = 202.10. |
| * Fragmentation: Expect loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially rearrangements involving the fluoromethyl group. |
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Boiling Point | ~260-280 °C at 760 mmHg | Based on the boiling point of the non-fluorinated analog and related compounds.[13][14] |
| Density | ~1.1-1.2 g/cm³ | Increased density expected due to the presence of fluorine compared to the non-fluorinated analog.[13][14] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water. | General solubility of similar organic esters. |
Reactivity, Stability, and Handling
Reactivity Profile
The reactivity of Ethyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate is dictated by its three main functional groups: the ketone, the ester, and the α-fluoromethyl group.
-
Ketone: The carbonyl group is susceptible to nucleophilic attack, enabling a wide range of transformations such as reductions to the corresponding alcohol, reductive aminations to introduce amine functionalities, and aldol or similar condensation reactions at the α-positions. The presence of the electron-withdrawing fluoromethyl group may slightly enhance the electrophilicity of the ketone carbonyl.[15][16]
-
Ester: The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also undergo transesterification or amidation reactions.
-
α-Fluoromethyl Group: The fluorine atom is generally stable and not a good leaving group under typical synthetic conditions. The C-F bond is strong, contributing to the overall stability of the molecule. The acidity of the methylene protons in the fluoromethyl group is significantly reduced compared to a non-fluorinated methyl group.
Diagram 2: Key Reactivity Pathwaysdot
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"Hydrolysis" [label="Hydrolysis\n(e.g., LiOH, H₂O)"]; "Carboxylic_Acid" [label="Corresponding Carboxylic Acid"]; "Start" -> "Hydrolysis" [dir=none]; "Hydrolysis" -> "Carboxylic_Acid"; }
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